4'-Chlorobiphenyl-2-carbaldehyde
Overview
Description
4'-Chlorobiphenyl-2-carbaldehyde is a compound of interest due to its structural components, which include a chlorobiphenyl group attached to an aldehyde function. Such compounds are significant in organic chemistry and materials science for their potential applications in synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Synthesis Analysis
The synthesis of compounds similar to 4'-Chlorobiphenyl-2-carbaldehyde often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl structures by linking aryl halides with arylboronic acids or esters. Another relevant method is the Vilsmeier-Haack reaction, used for the formylation of aromatic compounds to introduce aldehyde groups.
Molecular Structure Analysis
Molecular structure analysis of similar compounds typically employs techniques such as X-ray crystallography, which reveals the arrangement of atoms within a molecule and their spatial relationships. For 4'-Chlorobiphenyl-2-carbaldehyde, one would expect to see an analysis showing the planarity or non-planarity of the biphenyl system and the orientation of the aldehyde group relative to the chlorinated biphenyl rings.
Chemical Reactions and Properties
Compounds like 4'-Chlorobiphenyl-2-carbaldehyde participate in various chemical reactions, including nucleophilic addition reactions due to the presence of the aldehyde group. They can also undergo further functionalization at the aromatic ring through electrophilic substitution reactions. The chloro substituent can influence the reactivity of the compound by directing incoming groups to specific positions on the aromatic ring.
Physical Properties Analysis
The physical properties of such compounds are dictated by their molecular structure. Properties like melting and boiling points, solubility in different solvents, and crystalline structure can be influenced by the presence of the chloro and aldehyde functional groups.
Chemical Properties Analysis
Chemically, the aldehyde group is reactive towards various nucleophiles, allowing for the formation of alcohols, acids, and their derivatives through reduction, oxidation, and condensation reactions. The chloro group can be substituted by other groups in nucleophilic aromatic substitution reactions, depending on the conditions and the nucleophile's nature.
For further detailed studies and specific experimental results on compounds closely related to 4'-Chlorobiphenyl-2-carbaldehyde, refer to the following sources:
- (L'abbé et al., 1990)
- (Fisyuk et al., 2013)
- (Ali et al., 2013)
Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- Fisyuk et al. (2012) demonstrated a method for synthesizing 4H-thieno[3,2-c]chromenes, which are useful in organic synthesis (Fisyuk, Bogza, Belyaeva, & Belyaev, 2012).
- Hamama et al. (2018) explored the chemistry of 2-chloroquinoline-3-carbaldehyde, an analog, for improved synthesis and biological evaluation (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Biological Evaluation and Applications :
- Ali et al. (2013) synthesized novel 4-arylthiophene-2-carbaldehyde compounds, showing promising antibacterial and other biological activities (Ali, Rasool, Ullah, Nasim, Yaqoob, Zubair, Rashid, & Riaz, 2013).
Photocatalytic Degradation and Environmental Applications :
- Hong et al. (1998) studied the TiO2 photocatalytic degradation of 2-chlorobiphenyl in water, a related compound, demonstrating its breakdown into simpler molecules (Hong, Wang, & Bush, 1998).
Material Science and Fluorescence Applications :
- Xu and Yu (2011) synthesized aryl-substituted thiophene derivatives, highlighting their potential in organic light-emitting diode materials (Xu & Yu, 2011).
Advanced Organic Synthesis Techniques :
- Alcaide and Almendros (2002) discussed the use of 4-oxoazetidine-2-carbaldehydes as building blocks in stereocontrolled synthesis for creating biologically important substances (Alcaide & Almendros, 2002).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBHAVWDSJLCAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362702 | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chlorobiphenyl-2-carbaldehyde | |
CAS RN |
153850-83-0 | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153850-83-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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